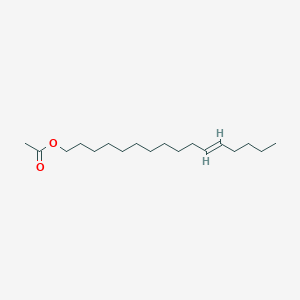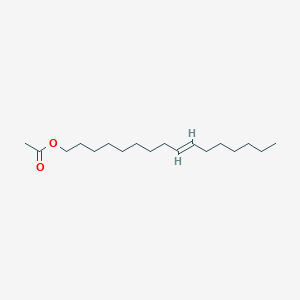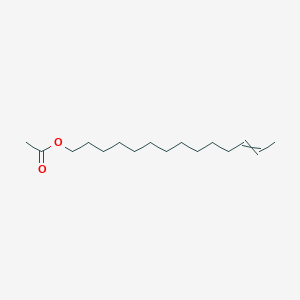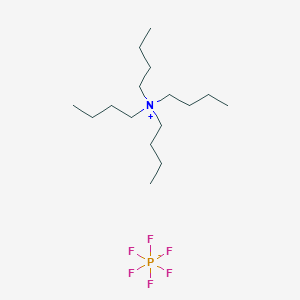
Benzyl-alpha-galnac
Vue d'ensemble
Description
Benzyl-alpha-galnac , also known as benzyl-N-acetylgalactosamine , is a glycosylated compound. It plays a crucial role in glycoprotein biosynthesis and cellular communication. Specifically, it is an O-glycan precursor that contributes to the formation of mucin-type O-glycans attached to serine/threonine residues of core proteins. These glycans are essential for various biological processes, including intercellular interactions, signal transduction, and disease development .
Synthesis Analysis
The synthesis of Benzyl-alpha-galnac involves the incorporation of a benzyl group onto the N-acetylgalactosamine (GalNAc) moiety. Researchers have developed strategies to obtain this compound, often using protective groups and selective glycosylation reactions. For instance, the benzyl group can be introduced through chemical modifications of GalNAc derivatives. The synthetic route typically includes steps such as glycosylation, deprotection, and purification .
Chemical Reactions Analysis
Benzyl-alpha-galnac participates in various chemical reactions, including glycosylation reactions. It serves as a substrate for glycosyltransferases, which transfer sugar moieties to specific acceptor sites. These reactions lead to the formation of complex O-glycans on glycoproteins. Additionally, the benzyl group can be selectively modified or removed to generate diverse glycan structures .
Applications De Recherche Scientifique
O-Glycome Profiling
Benzyl-alpha-galnac is used in the field of mass spectrometry for the profiling of O-glycans associated with disease development . Two groups of cells are incubated with peracetylated benzyl-alpha-galnac or a heavy labeled variant to amplify the repertoire of O-glycans . This method has been successfully applied to quantitative analysis of the repertoire O-glycome changes between normal human liver cell line L02 and human hepatoma cell line SMMC-7721 .
Disease Development Studies
Benzyl-alpha-galnac is used in the study of disease development procedures, particularly in pathology or glycomics . The quali-quantitative determination as well as sialic acid linkage specific identification of
Mécanisme D'action
Target of Action
Benzyl-alpha-galnac is a potent O-glycosylation inhibitor . It primarily targets the O-glycosylation process in cells . This process is crucial for the proper functioning of many proteins, and its inhibition can lead to significant changes in cellular behavior .
Mode of Action
Benzyl-alpha-galnac interacts with its targets by inhibiting the O-glycosylation process . This inhibition effectively suppresses the proliferation and activation of LX-2 cells, a type of liver cell . It also suppresses the expression of collagen I/III .
Biochemical Pathways
The primary biochemical pathway affected by Benzyl-alpha-galnac is the O-glycosylation pathway . By inhibiting this pathway, Benzyl-alpha-galnac can alter the structure and function of glycoproteins, leading to downstream effects such as suppressed cell proliferation and collagen expression .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as n-acetylgalactosamine-conjugated small-interfering rnas (galnac-conjugated sirnas), have been studied . These compounds show dose-proportional pharmacokinetics and similar pharmacokinetics between different chemical stabilizing methods
Result of Action
The inhibition of O-glycosylation by Benzyl-alpha-galnac leads to a decrease in the proliferation and activation of LX-2 cells and a suppression of collagen I/III expression . This has potential implications for the treatment of conditions such as liver fibrosis . Additionally, Benzyl-alpha-galnac has been shown to enhance the anti-tumor activity of 5-FU, a chemotherapy drug, in the context of pancreatic cancer .
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOZFDIGKDPQBO-QMIVOQANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293813 | |
| Record name | Benzyl N-acetyl-α-D-galactosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-alpha-galnac | |
CAS RN |
3554-93-6 | |
| Record name | Benzyl N-acetyl-α-D-galactosaminide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl-alpha-N-acetylgalactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl N-acetyl-α-D-galactosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















